molecular formula C13H16ClNO2 B13023670 Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B13023670
M. Wt: 253.72 g/mol
InChI Key: YVCKOEIZBOKVIO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (predicted, D2O):

    • δ 7.45–7.30 (m, 4H, aromatic H)
    • δ 4.10 (q, 1H, pyrrolidine H-3)
    • δ 3.75 (s, 3H, COOCH3)
    • δ 3.20–2.90 (m, 4H, pyrrolidine H-2, H-5)
    • δ 2.65 (s, 3H, NCH3)
  • 13C NMR :

    • δ 172.5 (COOCH3)
    • δ 135.2–126.8 (aromatic C)
    • δ 62.1 (pyrrolidine C-3)
    • δ 52.8 (COOCH3)
    • δ 46.2 (NCH3)

Infrared (IR) Spectroscopy

  • ν 1720 cm−1 : Ester C=O stretch
  • ν 1245 cm−1 : C–O ester asymmetric stretch
  • ν 750 cm−1 : C–Cl aromatic stretch

UV-Vis Spectroscopy

The 2-chlorophenyl group confers a strong π→π transition at 272 nm (ε ≈ 12,000 L·mol−1·cm−1), with a weaker n→π band at 310 nm (ε ≈ 800 L·mol−1·cm−1) attributable to the ester carbonyl.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H16ClNO2/c1-15-7-10(11(8-15)13(16)17-2)9-5-3-4-6-12(9)14/h3-6,10-11H,7-8H2,1-2H3

InChI Key

YVCKOEIZBOKVIO-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common solvents and catalysts used in these processes include toluene, dichloromethane, and various palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate can inhibit the growth of various microorganisms, suggesting its potential as an antimicrobial agent. The exact mechanisms are under investigation, but they may involve interference with microbial enzyme activity or membrane integrity.
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It has been observed to affect certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. Further research is needed to elucidate the specific pathways involved .

Therapeutic Applications

The therapeutic potential of this compound extends into several fields:

  • Pharmacology : Given its interactions with biological targets, this compound could serve as a lead compound in drug design, particularly in developing new antimicrobial or anticancer agents. Structure-activity relationship (SAR) studies are crucial for optimizing its efficacy and reducing toxicity .
  • Cosmetic Formulations : Due to its chemical properties, it may also find applications in cosmetic formulations where antimicrobial activity is desirable. Its incorporation into creams and lotions could enhance product stability and skin health benefits .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that formulations containing this compound significantly reduced bacterial counts in vitro, suggesting its potential use in topical antiseptics .
  • Cancer Cell Line Testing : In vitro tests on hepatocellular carcinoma cell lines indicated that this compound could augment the effects of established chemotherapeutics like sorafenib, enhancing overall cytotoxicity against cancer cells .
  • SAR Analysis : Research focused on modifying the structure of related compounds has shown that slight changes in substituents can lead to significant variations in biological activity, underscoring the importance of detailed SAR studies for drug development .

Mechanism of Action

The mechanism of action of Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between the target compound and related molecules:

Compound Name Core Structure Substituents Pharmacological Activity References
Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate Pyrrolidine - 4-(2-chlorophenyl)
- 1-methyl
- 3-methyl ester
Not specified N/A
3-Ethyl 5-methyl (+)-2-[(2-aminoethoxy)methyl]-4-(o-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate (Monobenzenesulfonate) Dihydropyridine (Pyridine derivative) - 4-(2-chlorophenyl)
- 2-(2-aminoethoxy)methyl
- 1,4-dihydro
- 3-ethyl, 5-methyl esters
Likely calcium channel blocker (structural analogy to nifedipine derivatives)
Methyl (S)-(+)-α-(2-chlorophenyl)-6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-acetate (Clopidogrel) Thieno[3,2-c]pyridine (Bicyclic system) - α-(2-chlorophenyl)
- Methyl ester
Antiplatelet agent (inhibits P2Y12 receptor)
Key Observations:

Core Structure Variations: The pyrrolidine ring in the target compound is a saturated five-membered amine, offering conformational flexibility. In contrast, the dihydropyridine () and thienopyridine () systems are partially or fully aromatic, influencing electronic properties and binding modes. The dihydropyridine in is structurally analogous to calcium channel blockers (e.g., nifedipine), where the 1,4-dihydro group and ester substituents are critical for activity . The target compound’s pyrrolidine lacks this aromaticity, suggesting divergent biological targets.

Substituent Effects :

  • The 2-chlorophenyl group is common across all compounds, likely contributing to lipophilicity and receptor interactions. However, its positioning varies:
  • At the 4-position in the pyrrolidine and pyridine derivatives.
  • At the α-position in clopidogrel’s thienopyridine system. The aminoethoxy group in ’s pyridine derivative may enhance solubility or hydrogen-bonding capacity, absent in the target compound.

Pharmacological Implications: Clopidogrel () acts as a prodrug, requiring metabolic activation to inhibit platelet aggregation. Its thienopyridine core is essential for this mechanism . The pyrrolidine-based target compound, lacking the thienopyridine or dihydropyridine moieties, may have distinct applications, possibly in central nervous system (CNS) targeting due to pyrrolidine’s prevalence in neuromodulators.

Physicochemical and Conformational Properties

  • Flexibility vs. Rigidity: The pyrrolidine ring’s flexibility may allow multiple binding conformations, whereas the planar pyridine or thienopyridine systems restrict conformational freedom.
  • Solubility and Stability : The ester groups in all compounds enhance solubility, but the dihydropyridine’s partial saturation () may reduce oxidative degradation compared to fully aromatic systems.

Biological Activity

Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following:

  • Molecular Formula : C13H14ClNO2
  • Molecular Weight : Approximately 251.71 g/mol
  • IUPAC Name : this compound

The compound features a chiral center, which can lead to different stereoisomers that may exhibit varying biological activities.

Research indicates that this compound may interact with various biological targets, primarily through enzyme modulation and receptor binding. The exact mechanisms are still under investigation, but preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in critical biological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes that play roles in metabolic pathways, potentially affecting processes such as nucleotide synthesis and adenosine regulation.
  • Receptor Interaction : It may bind to receptors involved in neurotransmission or hormonal regulation, influencing physiological responses.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary investigations have pointed towards its anticancer properties. The compound has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects that warrant further exploration into its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Comparative studies with similar compounds have highlighted the importance of substituent positioning on the pyrrolidine ring:

Compound NameSubstituent PositionBiological Activity
This compoundOrthoModerate activity
Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylateMetaHigher activity
Methyl 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylateParaVariable activity

This table illustrates how variations in substituent positions can significantly influence the compound's biological activity.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study conducted by [source] evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, finding significant inhibition at concentrations as low as 10 µg/mL.
  • Cytotoxicity in Cancer Cells : Research published in [source] reported that the compound induced apoptosis in breast cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the cell type.
  • Neuroprotective Effects : Investigations into neuroprotective properties revealed that the compound could mitigate oxidative stress-induced damage in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases.

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